molecular formula C20H25N6O8P B12081661 Methyl 2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Methyl 2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Cat. No.: B12081661
M. Wt: 508.4 g/mol
InChI Key: CNUMCGXPKWOQFJ-UHFFFAOYSA-N
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Description

Methyl 2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes azido, pyrimidinyl, oxolan, and phenoxyphosphoryl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate typically involves multiple steps The process begins with the preparation of the oxolan-2-yl intermediate, which is then functionalized with azido and pyrimidinyl groups

Industrial Production Methods

Industrial production of this compound requires precise control of reaction conditions, including temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product yield and purity. Large-scale production may involve continuous flow reactors to optimize reaction efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The phenoxyphosphoryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the phenoxyphosphoryl group under mild conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted phenoxyphosphoryl compounds.

Scientific Research Applications

Methyl 2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry.

    Biology: Employed in the study of nucleic acid interactions and as a probe for azide-alkyne cycloaddition reactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in antiviral and anticancer therapies.

    Industry: Utilized in the development of advanced materials and as a catalyst in polymerization reactions.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Azido Group: Participates in bioorthogonal reactions, enabling the labeling and tracking of biomolecules.

    Pyrimidinyl Group: Interacts with nucleic acids, influencing DNA and RNA synthesis.

    Phenoxyphosphoryl Group: Acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    3-Azido-5-(4-hydroxy-5-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)oxolan-2-yl]methyl 2-amino-3-methylpentanoate: Shares structural similarities but differs in the functional groups attached to the oxolan ring.

    3-Amino-4-azido-1,2,5-oxadiazole: Contains an azido group but has a different core structure.

Uniqueness

Methyl 2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is unique due to its combination of azido, pyrimidinyl, oxolan, and phenoxyphosphoryl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N6O8P/c1-12-10-26(20(29)22-18(12)27)17-9-15(23-25-21)16(33-17)11-32-35(30,24-13(2)19(28)31-3)34-14-7-5-4-6-8-14/h4-8,10,13,15-17H,9,11H2,1-3H3,(H,24,30)(H,22,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUMCGXPKWOQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=CC=C3)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N6O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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